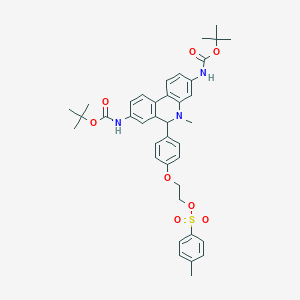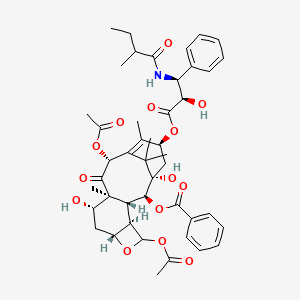
Toremifene-d6 (citrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Toremifene-d6 (citrate): is a deuterium-labeled form of Toremifene citrate, a second-generation selective estrogen receptor modulator (SERM). Toremifene citrate is primarily used in the treatment of estrogen receptor-positive breast cancer. The deuterium labeling in Toremifene-d6 (citrate) is used to study the pharmacokinetics and metabolic profiles of the drug, as deuterium can alter the metabolic pathways and improve the stability of the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The preparation of Toremifene-d6 (citrate) involves the deuteration of Toremifene citrate. The process typically includes the introduction of deuterium atoms into the Toremifene molecule. This can be achieved through various methods, such as catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions often involve the use of catalysts like palladium on carbon (Pd/C) and elevated temperatures to facilitate the exchange of hydrogen atoms with deuterium .
Industrial Production Methods: Industrial production of Toremifene-d6 (citrate) follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the deuterium-labeled compound. The production is carried out in specialized facilities equipped to handle deuterated compounds and ensure compliance with regulatory standards .
Analyse Des Réactions Chimiques
Types of Reactions: Toremifene-d6 (citrate) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroxylated metabolites.
Reduction: Reduction reactions can lead to the formation of deuterated analogs with altered pharmacokinetic properties.
Substitution: Substitution reactions involve the replacement of functional groups with deuterium atoms
Common Reagents and Conditions:
Oxidation: Common reagents include oxidizing agents like potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Catalysts like palladium on carbon (Pd/C) and deuterium gas (D2) are used.
Substitution: Deuterated solvents and reagents are employed to facilitate the exchange of hydrogen with deuterium
Major Products: The major products formed from these reactions include deuterated metabolites and analogs of Toremifene, which are used to study the pharmacokinetics and metabolic pathways of the drug .
Applications De Recherche Scientifique
Chemistry: Toremifene-d6 (citrate) is used as a tracer in chemical studies to understand the metabolic pathways and stability of Toremifene. The deuterium labeling helps in tracking the compound’s behavior in various chemical reactions .
Biology: In biological research, Toremifene-d6 (citrate) is used to study the interaction of Toremifene with estrogen receptors and its effects on cellular processes. The deuterium labeling provides insights into the drug’s mechanism of action and its metabolic fate in biological systems .
Medicine: Toremifene-d6 (citrate) is used in clinical studies to evaluate the pharmacokinetics and pharmacodynamics of Toremifene. The deuterium labeling helps in understanding the drug’s absorption, distribution, metabolism, and excretion (ADME) properties .
Industry: In the pharmaceutical industry, Toremifene-d6 (citrate) is used in the development and optimization of Toremifene-based therapies. The deuterium labeling aids in improving the drug’s stability and efficacy .
Mécanisme D'action
Toremifene-d6 (citrate) exerts its effects by binding to estrogen receptors and modulating their activity. The compound can act as an estrogen agonist or antagonist, depending on the target tissue. In breast tissue, Toremifene acts as an antiestrogen, inhibiting the growth of estrogen receptor-positive breast cancer cells. The deuterium labeling does not alter the fundamental mechanism of action but provides a tool to study the drug’s behavior in vivo .
Comparaison Avec Des Composés Similaires
Tamoxifen: Another SERM used in the treatment of breast cancer. .
Raloxifene: A SERM used in the prevention of osteoporosis and breast cancer. .
Uniqueness of Toremifene-d6 (citrate): Toremifene-d6 (citrate) is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed pharmacokinetic and metabolic studies. This makes it a valuable tool in both research and clinical settings .
Propriétés
Formule moléculaire |
C32H36ClNO8 |
|---|---|
Poids moléculaire |
604.1 g/mol |
Nom IUPAC |
2-[4-[(E)-4-chloro-1,2-diphenylbut-1-enyl]phenoxy]-N,N-bis(trideuteriomethyl)ethanamine;2-hydroxypropane-1,2,3-tricarboxylic acid |
InChI |
InChI=1S/C26H28ClNO.C6H8O7/c1-28(2)19-20-29-24-15-13-23(14-16-24)26(22-11-7-4-8-12-22)25(17-18-27)21-9-5-3-6-10-21;7-3(8)1-6(13,5(11)12)2-4(9)10/h3-16H,17-20H2,1-2H3;13H,1-2H2,(H,7,8)(H,9,10)(H,11,12)/b26-25+;/i1D3,2D3; |
Clé InChI |
IWEQQRMGNVVKQW-ZOPMLFCHSA-N |
SMILES isomérique |
[2H]C([2H])([2H])N(CCOC1=CC=C(C=C1)/C(=C(\CCCl)/C2=CC=CC=C2)/C3=CC=CC=C3)C([2H])([2H])[2H].C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
SMILES canonique |
CN(C)CCOC1=CC=C(C=C1)C(=C(CCCl)C2=CC=CC=C2)C3=CC=CC=C3.C(C(=O)O)C(CC(=O)O)(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


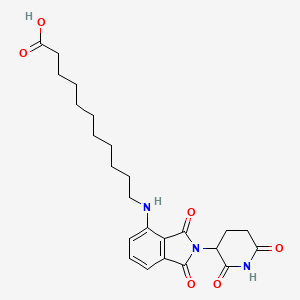
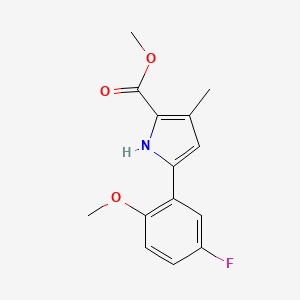
![(4Ar,5R,6aR,6aS,6bR,8aR,10R,12aR,14bS)-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-10-[(6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B12431244.png)
![4lambda6-Thia-9-azatricyclo[5.3.0.0,2,6]decane-4,4-dione hydrochloride](/img/structure/B12431253.png)



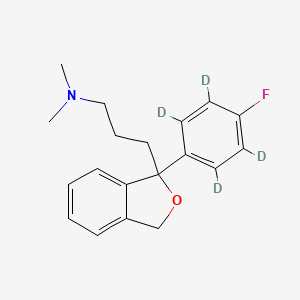
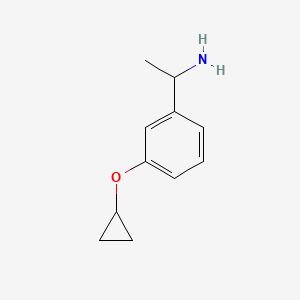
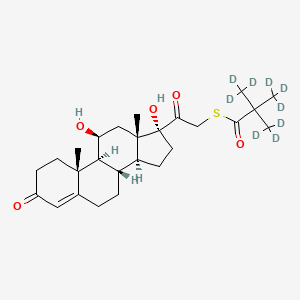
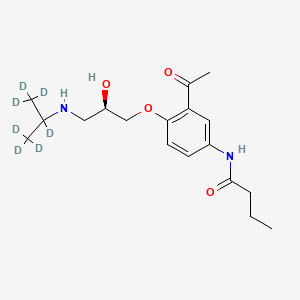
![N'-(7-Fluoro-1-(morpholinomethyl)pyrrolo[1,2-a]quinoxalin-4-yl)pyrazine-2-carbohydrazide](/img/structure/B12431309.png)
